molecular formula C16H17N7O2 B2474993 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034280-71-0

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2474993
CAS RN: 2034280-71-0
M. Wt: 339.359
InChI Key: HDYDZVZMUMHEET-UHFFFAOYSA-N
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Description

The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with various functional groups, including a pyrazin-2-yloxy group and a pyrrolidin-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a fused ring system containing a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) . The 5,7-positions of this core are substituted with methyl groups. The 2-position of the core is linked to a pyrrolidin-1-yl group (a five-membered ring with four carbon atoms and one nitrogen atom) through a methanone group .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research by Abdel‐Aziz, Hamdy, Fakhr, and Farag (2008) synthesized novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. Some of these compounds exhibited moderate effects against bacterial and fungal species, indicating potential applications in developing new antimicrobial and antifungal agents (Abdel‐Aziz et al., 2008).

Anticoronavirus and Antitumoral Activity

Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, and Vedula (2021) discovered novel derivatives with significant in vitro anticoronavirus and antitumoral activity. These compounds demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell growth, suggesting a dual therapeutic application in antiviral and cancer treatment contexts (Jilloju et al., 2021).

Synthesis and Biological Evaluation of Novel Derivatives

Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, evaluating their in vitro antitumor activity against MCF-7 cell line. The study also examined the compounds' antimicrobial and antioxidant activities, providing insights into their potential as multifunctional agents in therapeutic applications (Farag & Fahim, 2019).

Plant Growth Regulating Activity

Stanoeva, Varbanov, Alexieva, Sergiev, Vasileva, Rashkova, and Georgieva (2000) synthesized new triazolo[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives showing herbicidal and plant growth regulating activity. This research opens pathways for agricultural applications, particularly in weed control and crop growth optimization (Stanoeva et al., 2000).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and potentially induce apoptosis in cancer cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of CDK2, preventing the kinase from phosphorylating its substrates and thus halting cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing . Over time, this can lead to apoptosis, or programmed cell death .

Pharmacokinetics

Like many other small molecule inhibitors, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized (often in the liver), and eventually excreted .

Result of Action

The compound has shown significant inhibitory activity against CDK2, leading to potent anti-proliferative effects . In particular, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells

properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-10-7-11(2)23-16(19-10)20-14(21-23)15(24)22-6-3-12(9-22)25-13-8-17-4-5-18-13/h4-5,7-8,12H,3,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYDZVZMUMHEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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